

# An In-depth Technical Guide to the Thiopeptide Class of Antibiotics

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## Compound of Interest

Compound Name: Amythiamicin C

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Thiopeptide antibiotics represent a promising class of natural products with potent activity against a range of multidrug-resistant Gram-positive pathogens.[1][2] Their unique and complex chemical structures, coupled with novel mechanisms of action, have garnered significant attention in the scientific community, positioning them as valuable leads for next-generation antimicrobial drug discovery.[3][4] This guide provides a comprehensive overview of the core aspects of thiopeptide antibiotics, including their chemical structure, biosynthesis, mechanism of action, spectrum of activity, and mechanisms of resistance.

## Chemical Structure and Classification

Thiopeptides are a family of over one hundred ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][4][5] They are characterized by a sulfur-rich macrocyclic core containing a central nitrogen-containing six-membered ring (e.g., pyridine, dehydropiperidine, or piperidine), which is decorated with multiple thiazole rings and dehydroamino acids.[5][6] A side chain, also containing modified amino acids, is typically appended to this core structure.[2]

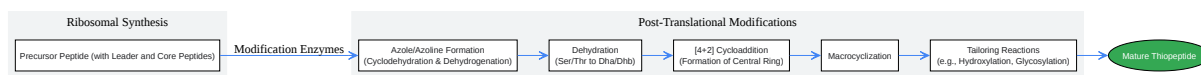
The classification of thiopeptides is based on the oxidation state of the central heterocyclic ring and the size of the macrocycle. This structural diversity is a key determinant of their biological activity.[5][7]

## Biosynthesis

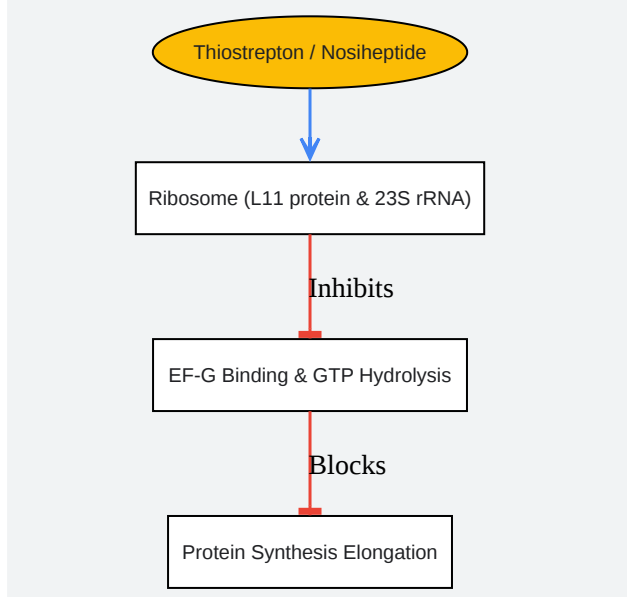
The biosynthesis of thiopeptides is a complex process that begins with a ribosomally synthesized precursor peptide.<sup>[2][5]</sup> This precursor peptide undergoes extensive post-translational modifications by a dedicated set of enzymes encoded within a biosynthetic gene cluster.<sup>[1][8]</sup> Key modifications include:

- Azole formation: Cysteine, serine, and threonine residues are converted to thiazole, oxazole, and their respective azoline forms.<sup>[1]</sup>
- Dehydration: Serine and threonine residues are dehydrated to dehydroalanine and dehydrobutyrine.<sup>[1]</sup>
- [4+2] Cycloaddition: A key step involves an enzyme-catalyzed [4+2] cycloaddition (Diels-Alder reaction) to form the central nitrogen-containing ring.<sup>[1][9]</sup>
- Macrocyclization: The peptide is cyclized to form the characteristic macrocyclic structure.
- Tailoring reactions: Further modifications, such as hydroxylation, methylation, and glycosylation, can occur to generate the final mature thiopeptide.<sup>[5]</sup>

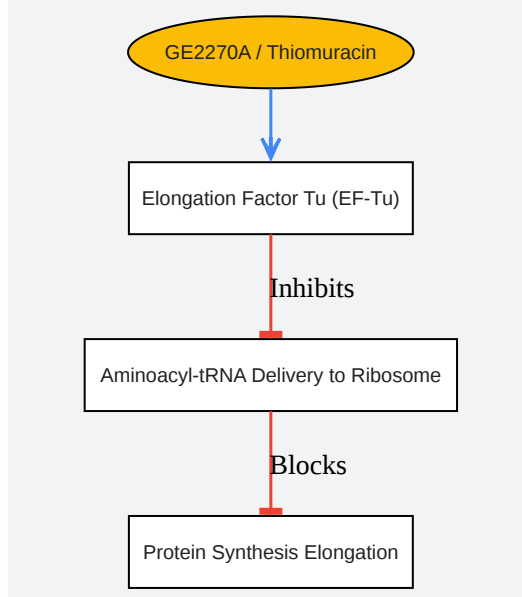
## Biosynthetic Pathway of Thiopeptides

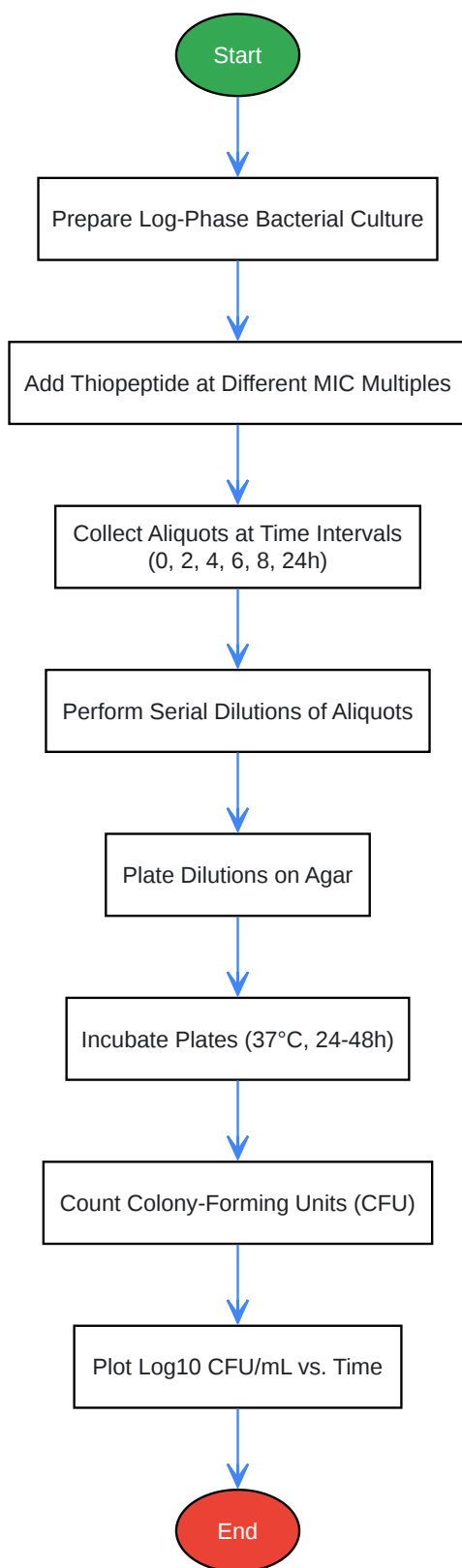


## 26- & 32-Membered Macrocycles (e.g., Thiostrepton)



## 29-Membered Macrocycles (e.g., GE2270A)





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